N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
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Overview
Description
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a benzofuran moiety, a triazole ring, and a sulfanylacetamide group, making it an interesting subject for chemical research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate phenolic precursors.
Synthesis of the Triazole Ring: The triazole ring is often synthesized via a cycloaddition reaction involving azides and alkynes.
Coupling Reactions: The benzofuran and triazole intermediates are then coupled using suitable reagents and conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and efficient purification techniques to ensure high purity and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.
Pharmacology: Studies can investigate its interactions with various biological targets and its pharmacokinetic properties.
Materials Science: The compound’s structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The benzofuran and triazole moieties could play a role in binding to the target, while the sulfanylacetamide group might influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide
Uniqueness
N-(3,5-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide stands out due to the presence of the methoxy group on the benzofuran ring, which can influence its chemical reactivity and biological activity. Additionally, the combination of the benzofuran and triazole moieties with the sulfanylacetamide group provides a unique scaffold for further chemical modifications and applications.
Properties
Molecular Formula |
C23H24N4O3S |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C23H24N4O3S/c1-5-27-22(19-12-16-7-6-8-18(29-4)21(16)30-19)25-26-23(27)31-13-20(28)24-17-10-14(2)9-15(3)11-17/h6-12H,5,13H2,1-4H3,(H,24,28) |
InChI Key |
JYRMWICLUSQYEV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C)C)C3=CC4=C(O3)C(=CC=C4)OC |
Origin of Product |
United States |
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